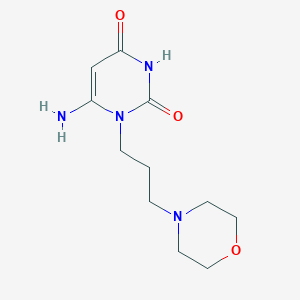
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a pyrimidine core substituted with an amino group and a morpholinylpropyl side chain, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group and the morpholinylpropyl side chain. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the morpholinylpropyl side chain using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 6-amino-1-(3-piperidin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione
- 6-amino-1-(3-pyrrolidin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinylpropyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This side chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.
生物活性
6-Amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 924846-85-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a morpholine moiety, which is known to enhance the pharmacological properties of various drug candidates. Its structure can be represented as follows:
- Molecular Formula: C₁₁H₁₈N₄O₃
- Molecular Weight: 254.29 g/mol
The compound is characterized by its pyrimidine core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. The presence of the amino group and the morpholine side chain are critical for its interactions with biological targets.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Pyrimidines are often evaluated for their ability to inhibit enzymes such as carbonic anhydrases and cholinesterases, which are crucial in various physiological processes and disease mechanisms. For example, Mannich bases derived from similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that modifications in the pyrimidine scaffold can lead to enhanced biological activity .
Case Studies
A notable case study involved the synthesis of Mannich bases incorporating morpholine derivatives, which exhibited strong inhibitory effects on AChE and BChE at nanomolar concentrations. These findings highlight the potential of this compound as a lead compound for developing new cholinesterase inhibitors .
Structure-Activity Relationship (SAR)
The structural components of this compound play a pivotal role in its biological activity:
- Amino Group: Enhances solubility and potential hydrogen bonding with biological targets.
- Morpholine Ring: Increases lipophilicity and may improve cell membrane permeability.
- Pyrimidine Core: Provides a versatile scaffold for further modifications aimed at optimizing activity.
特性
IUPAC Name |
6-amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c12-9-8-10(16)13-11(17)15(9)3-1-2-14-4-6-18-7-5-14/h8H,1-7,12H2,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIKOWUNGYQAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=CC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














